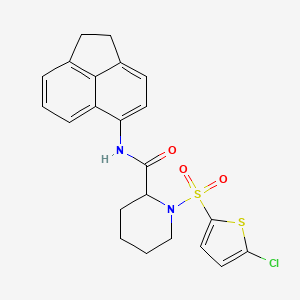

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S2/c23-19-11-12-20(29-19)30(27,28)25-13-2-1-6-18(25)22(26)24-17-10-9-15-8-7-14-4-3-5-16(17)21(14)15/h3-5,9-12,18H,1-2,6-8,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXHIKZSGJINTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=C(S5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a piperidine ring, a sulfonyl group, and a chlorothiophene moiety. The molecular formula is with a molecular weight of approximately 489.99 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Antibacterial Activity

The compound has shown promising antibacterial effects against several strains. A study indicated that derivatives containing sulfonamide groups exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound's inhibitory effects on enzymes have also been a focal point of research. It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease, with IC50 values indicating strong activity:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | Strong Inhibition |

These results suggest its potential use in treating conditions like Alzheimer's disease due to AChE inhibition .

Anti-inflammatory and Anticancer Properties

In addition to antibacterial and enzyme inhibition activities, the compound has exhibited anti-inflammatory properties in preclinical studies. Its structural components allow for interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disorders . Furthermore, preliminary data suggest potential anticancer activity, warranting further exploration in cancer models .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Interaction : The sulfonamide moiety interacts with active sites of enzymes like AChE and urease, leading to their inhibition.

- Bacterial Cell Wall Disruption : The chlorothiophene component may disrupt bacterial cell wall synthesis or function.

- Inflammatory Pathway Modulation : The compound may modulate cytokine release or inhibit inflammatory mediators.

Case Studies

Several studies have highlighted the efficacy of similar sulfonamide compounds in clinical settings:

- Case Study 1 : A series of sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory effects in animal models. Results showed significant reduction in inflammation markers compared to controls .

- Case Study 2 : Clinical trials involving related compounds demonstrated effective management of chronic bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing sulfonamide groups exhibit significant anticancer properties. The unique structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide allows for interactions with specific cellular targets involved in cancer proliferation and survival pathways. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies .

- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective effects. Investigations into the neuroprotective potential of this compound could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Research Applications

- Enzyme Inhibition Studies : The compound's ability to act as an enzyme inhibitor is being explored in biochemical research. Inhibitors of specific enzymes can play crucial roles in regulating metabolic pathways, thus offering insights into disease mechanisms and potential therapeutic targets .

- Cell Signaling Pathway Modulation : Research has indicated that sulfonamide derivatives can modulate key signaling pathways involved in cellular responses to stress and inflammation. This property may be leveraged to develop new anti-inflammatory agents or drugs aimed at modulating immune responses .

Agrochemical Applications

- Pesticidal Properties : There is growing interest in the use of sulfonamide derivatives as agrochemicals due to their potential effectiveness against pests and pathogens affecting crops. The structural characteristics of this compound may enhance its efficacy as a pesticide, providing an alternative to traditional chemical agents .

- Herbicide Development : Similar compounds have been investigated for their herbicidal properties, suggesting that this compound may also contribute to the development of selective herbicides that target specific weed species without harming crops .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, highlighting their biological activities:

- A study published in Thieme Connect explored oxidative C–H sulfonylation methods that could be applied to synthesize derivatives of this compound, showcasing its versatility in drug design .

- Patent literature has documented various substituted sulfonamide derivatives demonstrating promising pharmacological profiles, indicating a trend toward developing compounds similar to this compound for therapeutic applications .

Q & A

Q. How does the compound’s electronic configuration (e.g., sulfonyl group electronegativity) influence its reactivity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.